3-[1-(2,4-dimethylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl]propanoic acid - 1154289-88-9

3-[1-(2,4-dimethylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl]propanoic acid

Catalog Number: EVT-1741096
CAS Number: 1154289-88-9
Molecular Formula: C16H20N2O2
Molecular Weight: 272.34 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(7-Hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide

  • Compound Description: This compound serves as a key intermediate in the synthesis of various heterocyclic compounds, including coumarin derivatives with potential pharmacological activities. []
  • Relevance: While not directly structurally similar to 3-[1-(2,4-dimethylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl]propanoic acid, both compounds are utilized as starting materials in synthesizing diverse heterocyclic systems. This highlights the versatility of these core structures in medicinal chemistry for exploring novel bioactive molecules. []

4-[2-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-7-hydroxy-2H-chromen-2-one

  • Compound Description: This compound is a coumarin derivative synthesized from (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide. []
  • Relevance: While this compound features a coumarin core, it shares the 3,5-dimethyl-1H-pyrazol-1-yl substituent with 3-[1-(2,4-dimethylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl]propanoic acid. This structural similarity suggests potential overlapping biological activities or pharmacological profiles. []

(S)-5-(4-Hydroxy-4-methylisoxazolidine-2-carbonyl)-1-isopropyl-3-methyl-6-((3-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl)methyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione (AZD3965)

  • Compound Description: AZD3965 is a potent inhibitor of monocarboxylate transporter 1 (MCT1), investigated for its potential in treating γ-hydroxybutyric acid (GHB) overdose. []
  • Relevance: While structurally distinct from 3-[1-(2,4-dimethylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl]propanoic acid, AZD3965 contains a pyrazole ring, a common heterocyclic motif in medicinal chemistry. The presence of a 3-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl group in AZD3965 highlights the relevance of substituted pyrazoles in designing bioactive molecules. []

6-[(3,5-Dimethyl-1H-pyrazol-4-yl)methyl]-5-[[(4S)-4-hydroxy-2-isoxazolidinyl]carbonyl]-3-methyl-1-(2-methylpropyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione (AR-C155858)

  • Compound Description: AR-C155858 is another potent MCT1 inhibitor, similar to AZD3965, explored for treating GHB/GBL overdose. []
  • Relevance: Similar to AZD3965, AR-C155858 incorporates a 3,5-dimethyl-1H-pyrazol-4-ylmethyl moiety, emphasizing the importance of substituted pyrazole rings in developing pharmacologically active compounds, including those targeting specific transporters like MCT1. []

3-(3-Ethoxycarbonyl-1-phenyl-1H-pyrazol-4-yl)propenic acid

  • Compound Description: This compound serves as a versatile building block in organic synthesis, enabling the preparation of a variety of pyrazole derivatives. []
  • Relevance: The presence of both a pyrazole ring and a propanoic acid moiety in this compound directly links it to 3-[1-(2,4-dimethylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl]propanoic acid. This highlights the shared chemical backbone and suggests potential similarities in their reactivity and potential applications in medicinal chemistry. []

Properties

CAS Number

1154289-88-9

Product Name

3-[1-(2,4-dimethylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl]propanoic acid

IUPAC Name

3-[1-(2,4-dimethylphenyl)-3,5-dimethylpyrazol-4-yl]propanoic acid

Molecular Formula

C16H20N2O2

Molecular Weight

272.34 g/mol

InChI

InChI=1S/C16H20N2O2/c1-10-5-7-15(11(2)9-10)18-13(4)14(12(3)17-18)6-8-16(19)20/h5,7,9H,6,8H2,1-4H3,(H,19,20)

InChI Key

HHALMLORJKLUSB-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)N2C(=C(C(=N2)C)CCC(=O)O)C)C

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=C(C(=N2)C)CCC(=O)O)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.